molecular formula C14H19N3O2S2 B2728204 N-(butan-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252929-33-1

N-(butan-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2728204
CAS RN: 1252929-33-1
M. Wt: 325.45
InChI Key: MTHJWTRAGGPZFR-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C14H19N3O2S2 and its molecular weight is 325.45. The purity is usually 95%.
BenchChem offers high-quality N-(butan-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(butan-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Molecular Structure

The study of crystal structures involving similar sulfanyl acetamide compounds has provided insights into their molecular conformations. For example, investigations into related compounds reveal a folded conformation about the methylene carbon atom of the thioacetamide bridge, showcasing how the pyrimidine ring inclines relative to the benzene ring. This structural information is crucial for understanding the compound's intermolecular interactions and potential binding affinities in biological systems (Subasri et al., 2017).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of the thieno[3,2-d]pyrimidine scaffold have been explored for their potential as dual inhibitors of crucial enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are important targets in cancer therapy. For instance, research has identified compounds within this class as potent dual inhibitors, suggesting their utility in developing anticancer agents (Gangjee et al., 2008).

Anticancer Activity

Further exploration into the anticancer activity of related compounds indicates significant potential. Synthesis and evaluation of certain derivatives have demonstrated their efficacy against various cancer cell lines, highlighting the scaffold's importance in designing new antitumor agents. For example, studies have shown that modifications to the basic structure can lead to compounds with potent cytotoxic effects against leukemia cell lines, emphasizing the role of structural variation in medicinal chemistry applications (Horishny et al., 2021).

Enzyme Inhibition for Therapeutic Applications

Research on related compounds, such as BPTES analogs, underscores the significance of enzyme inhibition in therapeutic applications. By inhibiting key enzymes like glutaminase, these compounds offer a promising approach to treat diseases characterized by aberrant metabolic pathways, such as cancer. The synthesis and pharmacological evaluation of BPTES analogs reveal the potential for developing more potent inhibitors with improved drug-like properties, indicating a path forward for therapeutic intervention (Shukla et al., 2012).

properties

IUPAC Name

N-butan-2-yl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-4-9(3)15-11(18)8-21-14-16-10-6-7-20-12(10)13(19)17(14)5-2/h6-7,9H,4-5,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHJWTRAGGPZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1CC)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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